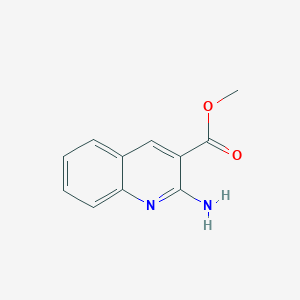

Methyl 2-aminoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHHIMBAUQQIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503759 | |

| Record name | Methyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75353-50-3 | |

| Record name | Methyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Aminoquinoline 3 Carboxylate and Analogues

Classical Quinoline (B57606) Synthesis Protocols Applied to 2-Aminoquinoline (B145021) Systems

The foundational methods for quinoline synthesis, though sometimes limited by harsh conditions or moderate yields, have been adapted for the creation of 2-aminoquinoline structures.

Friedländer Condensation Approaches

The Friedländer synthesis is a direct and widely utilized method for generating quinoline derivatives. wikipedia.org It fundamentally involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-active methylene (B1212753) group, typically facilitated by acid or base catalysis. researchgate.netorganic-chemistry.org This approach is particularly well-suited for the synthesis of 2,3-disubstituted quinolines, including the target compound, Methyl 2-aminoquinoline-3-carboxylate.

The general mechanism can proceed via two primary pathways: an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction. wikipedia.org To synthesize 2-aminoquinoline-3-carboxylate esters, a 2-aminobenzaldehyde (B1207257) or 2-aminobenzonitrile (B23959) is reacted with an active methylene compound such as an alkyl cyanoacetate. The cyano group is subsequently converted to the desired amino group of the final product. Various catalysts, including acids (trifluoroacetic acid, p-toluenesulfonic acid), bases, and Lewis acids like iodine, have been employed to promote this reaction. wikipedia.org Innovations have also introduced the use of ionic liquids and microwave irradiation to create more environmentally benign and efficient reaction conditions. nih.gov

A notable example demonstrates the synthesis of an analogue, ethyl 6-chloro-2-methylquinoline-3-carboxylate, through the reaction of the corresponding 2-aminoaryl ketone with ethyl acetoacetate, highlighting the versatility of the Friedländer condensation. nih.gov

Doebner-Miller Reaction Modifications

The Doebner-Miller reaction is a classical method that synthesizes quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds, often under strong acidic conditions. wikipedia.orgiipseries.org The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org Typically, this reaction yields 2- and/or 4-substituted quinolines. nih.gov

The general mechanism involves the Michael addition of the aniline (B41778) to the α,β-unsaturated carbonyl, followed by cyclization and dehydration/oxidation to form the quinoline ring. A key characteristic is that the nitrogen atom of the starting aniline becomes the nitrogen of the quinoline ring. Consequently, the standard Doebner-Miller reaction is not a direct pathway for synthesizing 2-aminoquinolines, as it does not inherently introduce an amino substituent at the C2 position. The starting aniline's amino group is incorporated into the heterocyclic ring itself. Therefore, this method is generally not employed for the direct synthesis of this compound, as it would require significant modification or the use of pre-functionalized starting materials, making it a less common and indirect route.

Pfitzinger Reaction Pathways

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that yields substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net

The mechanism begins with the hydrolysis of the amide bond in isatin by a base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to produce the final quinoline structure. wikipedia.org A defining feature of the Pfitzinger reaction is the formation of a carboxylic acid group at the 4-position of the quinoline ring. wikipedia.orgnih.gov

Due to this specific regiochemical outcome, the Pfitzinger pathway is not a suitable or direct method for the synthesis of this compound. The substitution pattern of the target molecule, with an amino group at C2 and a carboxylate at C3, is inconsistent with the products typically generated by this classical reaction.

Conrad-Limpach and Gould-Jacobs Cyclizations

The Conrad-Limpach and Gould-Jacobs reactions are classical methods primarily used for the synthesis of hydroxyquinolines (often existing as their quinolone tautomers). wikipedia.orgmdpi.com

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, the reaction can be directed to yield either 4-hydroxyquinolines (at lower temperatures via a Schiff base intermediate) or 2-hydroxyquinolines (2-quinolones, at higher temperatures). wikipedia.orgyoutube.comyoutube.com

The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent saponification and decarboxylation can yield the 4-hydroxyquinoline. wikipedia.org

Neither of these methods provides a direct route to 2-aminoquinolines. The primary products are hydroxylated at either the C4 or C2 position. To obtain a 2-aminoquinoline structure via these pathways, subsequent chemical transformations would be required to convert the hydroxyl group into an amino group, rendering these approaches indirect and multi-step processes for the synthesis of the target compound. researchgate.net

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis has moved towards more efficient, atom-economical, and environmentally friendly methods. One-pot multicomponent reactions have emerged as powerful tools for the construction of complex molecular architectures like this compound from simple precursors in a single operation.

One-Pot Multicomponent Reaction Systems for 2-Aminoquinoline-3-carboxylates

One-pot multicomponent reactions (MCRs) are highly convergent processes where three or more reactants are combined in a single step to form a product that incorporates significant portions of all starting materials. nih.gov This strategy is exceptionally effective for synthesizing highly substituted heterocyclic systems, including 2-aminoquinoline-3-carboxylates. These reactions offer advantages such as operational simplicity, reduced waste, and the ability to rapidly generate diverse molecular libraries. researchgate.net

Several MCR strategies have been developed for the synthesis of the 2-aminoquinoline core. A common and effective approach involves the condensation of a 2-aminoaryl aldehyde or ketone, an active methylene nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and a third component, often mediated by a catalyst. researchgate.net Another powerful route utilizes 2-aminobenzonitriles as the starting aniline derivative. researchgate.netconnectjournals.com For instance, a facile one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), malononitrile, and ammonium (B1175870) acetate (B1210297) has been described to produce functionalized naphthyridine derivatives, showcasing a related transformation. researchgate.net More directly, KOtBu has been shown to mediate the reaction between 2-amino arylcarbaldehydes and alkylnitriles (like benzyl (B1604629) cyanide) to expeditiously form 2-aminoquinolines. researchgate.net

The following table summarizes selected research findings for the synthesis of 2-aminoquinoline-3-carboxylate analogues using multicomponent strategies.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzaldehyde | Ethyl cyanoacetate | [bmim]HSO₄ (ionic liquid) | Ethyl 2-aminoquinoline-3-carboxylate | nih.gov |

| 2-Aminoaryl ketones | α-Methylene ketones | Solvent-free | Substituted Quinolines | researchgate.net |

| 2-Nitrobenzaldehydes | Acetonitrile | α-Diaminoboryl carbanion, then reductive cyclization | 2-Aminoquinoline derivatives | |

| 2-Aminobenzonitrile | Aliphatic aldehydes/ketones | 1. NaOH (imine formation) 2. t-BuOK (cyclization) | 4-Aminoquinoline (B48711) derivatives | researchgate.net |

| 2-Amino arylcarbaldehydes | Benzyl/alkyl cyanides | KOtBu, transition-metal-free | 2-Aminoquinolines | researchgate.net |

Reductive Cyclization and Coupling Methodologies

Reductive cyclization represents a powerful strategy for quinoline synthesis, typically involving the formation of the heterocyclic ring through the reduction of a nitro group on a precursor molecule, which then participates in an intramolecular cyclization.

The zinc/acetic acid (Zn/AcOH) system is a classical and effective reagent for the reduction of nitroarenes. This method has been applied to the one-pot synthesis of 2-aminoquinoline-3-carboxamide (B1276296) (AQCA) derivatives from 3-(2-nitrophenyl)-2-cyanoacrylamides. The reaction proceeds through the simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization involving the cyano moiety to construct the quinoline core.

The general procedure involves preparing the 3-(2-nitrophenyl)-2-cyanoacrylamide substrate via a Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) with cyanoacetamide. This intermediate is then treated with zinc powder in acetic acid at 80°C for a period of 4 to 6 hours. This approach is noted for its tolerance of various functional groups, including electron-withdrawing groups like chloro and nitro substituents on the phenyl ring, which remain intact during the reaction. The method has proven to be scalable, achieving yields of 70–75% on a gram scale. The use of zinc in acetic acid is considered a simple, inexpensive, and mild reduction technique. organic-chemistry.org

Table 1: Zinc/Acetic Acid Mediated Synthesis of 2-Aminoquinoline-3-carboxamide Derivatives

| Starting Material | Reagents & Conditions | Product | Yield |

| 3-(2-Nitrophenyl)-2-cyanoacrylamide | Zn, CH₃COOH, 80°C, 4-6 h | 2-Aminoquinoline-3-carboxamide | 70-75% |

Intramolecular reductive annulation provides a facile route to 2-aminoquinoline-3-carboxylic acid derivatives from appropriately substituted precursors. A notable example is the intramolecular reductive cyclization of (E)-ethyl 2-cyano-3-(2-nitrophenyl)acrylates promoted by low-valent titanium. psu.edursc.org This method utilizes a TiCl₄/Zn system in dry tetrahydrofuran (B95107) (THF) at room temperature to efficiently produce a series of 2-aminoquinoline-3-carboxylates in good yields. psu.edu

The key starting materials, various nitrocyano olefins, are prepared from readily available materials. psu.edu The low-valent titanium reagent, generated in situ from TiCl₄ and zinc powder, is highly effective at promoting the reductive coupling. psu.edu The reaction is generally complete after careful addition of the nitrocyano olefin solution to the titanium reagent suspension. psu.edu This strategy is valued for its mild reaction conditions and operational simplicity. psu.edu

Another approach involves the one-pot synthesis of 2-aminoquinoline derivatives from 2-nitrobenzaldehydes and acetonitrile. rsc.org In this process, α-diaminoboryl carbanions, prepared from acetonitrile, stereoselectively convert the 2-nitrobenzaldehydes into (Z)-acrylonitriles. A subsequent reductive cyclization within the same flask yields the final 2-aminoquinoline products. rsc.org

Table 2: Synthesis of Ethyl 2-aminoquinoline-3-carboxylates via TiCl₄/Zn-Mediated Reductive Cyclization. psu.edu

| Substituent on Phenyl Ring | Product | Yield (%) | Melting Point (°C) |

| H | Ethyl 2-aminoquinoline-3-carboxylate | 85 | 157-158 |

| 6-Cl | Ethyl 2-amino-6-chloroquinoline-3-carboxylate | 82 | 211-212 |

| 8-CH₃ | Ethyl 2-amino-8-methylquinoline-3-carboxylate | 80 | 141-142 |

| 5,6-Benzo | Ethyl 2-aminobenzo[h]quinoline-3-carboxylate | 86 | 219-220 |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways to complex molecular architectures like the quinoline ring system.

Both palladium and copper catalysts have been successfully employed in the synthesis of quinoline derivatives. A general and convenient method involves the regioselective 6-endo-dig cyclization-dehydration of 1-(2-aminoaryl)-2-yn-1-ols. nih.gov These substrates, easily obtained from the Grignard reaction between an alkynylmagnesium bromide and a 2-aminoaryl ketone, can be cyclized using either CuCl₂ in methanol (B129727) or a palladium catalyst (PdX₂ with KX) in DME to afford substituted quinolines in good to excellent yields (66-90%). nih.gov

Copper-catalyzed tandem reactions provide another efficient route. For instance, 2-aminoquinolines and 2-arylquinoline-3-carbonitriles can be synthesized via a copper-mediated process that begins with a Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene nitrile, followed by copper-catalyzed reductive amination and intramolecular cyclization. rsc.org Similarly, copper acetate has been used to catalyze the one-pot reaction of saturated ketones with anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Palladium catalysis is effective for the intermolecular oxidative cyclization of 2-vinylanilines with isocyanides. dntb.gov.ua This reaction constructs the 2-aminoquinoline skeleton by forming two new carbon-nitrogen bonds and one carbon-carbon bond in a single operation. dntb.gov.ua

Table 3: Examples of Palladium and Copper-Catalyzed Quinoline Synthesis

| Catalyst System | Substrates | Product Type | Yield | Reference |

| CuCl₂ or PdX₂/KX | 1-(2-Aminoaryl)-2-yn-1-ols | Substituted Quinolines | 66-90% | nih.gov |

| Cu(OAc)₂ | Saturated Ketones + Anthranils | 3-Substituted Quinolines | N/A | mdpi.com |

| Palladium Catalyst | 2-Vinylanilines + Isocyanides | 2-Aminoquinolines | N/A | dntb.gov.ua |

Rhodium(II) catalysis offers an efficient and convenient method for preparing 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.orgnih.gov This reaction proceeds through a unique mechanism involving the tautomerization of the 2-quinolone to its 2-hydroxyquinoline (B72897) form. This is followed by an O–H bond insertion into a rhodium(II)-aza vinyl carbene intermediate, which is generated from the denitrogenation of the triazole. A subsequent rearrangement delivers the final 2-aminoquinoline product in moderate to excellent yields. rsc.orgnih.gov This transformation provides rapid access to a variety of substituted 2-aminoquinolines. rsc.org

Microwave-Assisted and Green Chemistry Approaches in 2-Aminoquinoline-3-carboxylate Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles and technologies like microwave irradiation have been successfully applied to the synthesis of quinoline derivatives. nih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net For example, the synthesis of pyrano[3,2-c]quinoline-3-carboxylates has been efficiently achieved using microwave irradiation. rsc.org This technology has also been applied to the rapid olefination of 2-methylquinolines to produce 2-vinylquinolines nih.gov and in one-pot, three-component reactions to create complex quinoline-hybrid molecules. acs.org A catalyst-free, microwave-assisted Friedländer synthesis has been developed for 8-hydroxyquinolines, providing significantly higher yields than conventional heating (72% vs. 34%). nih.gov

Green chemistry approaches also focus on using non-toxic, inexpensive, and environmentally benign catalysts and solvents. A novel one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles utilizes ammonium chloride (10 mol%) as a versatile and sustainable catalyst. africanjournalofbiomedicalresearch.comresearchgate.net The reaction, which proceeds via a Mannich-type mechanism, combines aromatic amines, aromatic aldehydes, and malononitrile in ethanol (B145695) under reflux conditions, achieving excellent yields of up to 92%. africanjournalofbiomedicalresearch.com This method avoids costly or hazardous catalysts and offers a greener alternative to traditional synthetic protocols. africanjournalofbiomedicalresearch.comresearchgate.net The use of nanocatalysts is another emerging green strategy for quinoline synthesis. acs.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis. researchgate.netnih.gov

| Reaction Type | Conditions | Reaction Time | Yield |

| Friedländer Synthesis of 8-Hydroxyquinolines | Conventional Heating | N/A | 34% |

| Friedländer Synthesis of 8-Hydroxyquinolines | Microwave Irradiation | N/A | 72% |

| Synthesis of Pyrimidine (B1678525)/Thiazolidine-Quinoline Hybrids | Conventional Heating | 6-10 hours | 60-75% |

| Synthesis of Pyrimidine/Thiazolidine-Quinoline Hybrids | Microwave Irradiation | 10-20 mins | 80-95% |

Precursor and Intermediate Chemistry in 2-Aminoquinoline-3-carboxylate Synthesis

The formation of the 2-aminoquinoline-3-carboxylate structure relies on the careful selection and reaction of specific precursors and the manipulation of key intermediates. The following sections detail three distinct synthetic pathways, each highlighting the unique chemistry of its starting materials and intermediates.

Utilization of Nitro-Cyano Olefins

A facile and efficient method for synthesizing 2-aminoquinoline-3-carboxylic acid derivatives involves the intramolecular reductive cyclization of nitro-cyano olefins. This approach is predicated on the use of low-valent titanium reagents, which are known for their high efficacy in promoting reductive coupling reactions.

The key precursors in this synthesis are nitro-cyano olefins, which can be prepared from readily available starting materials. The synthetic strategy employs a low-valent titanium reagent, typically generated in situ from titanium(IV) chloride (TiCl₄) and a reducing agent like zinc (Zn) powder in an inert solvent such as dry tetrahydrofuran (THF).

The general procedure involves the dropwise addition of TiCl₄ to a stirred suspension of zinc powder in dry THF under a nitrogen atmosphere, followed by reflux to form the low-valent titanium reagent. After cooling, a solution of the nitro-cyano olefin in THF is added. The reaction proceeds at room temperature. The underlying mechanism is believed to involve the preferential reduction of the nitro group by the low-valent titanium reagent. The resulting intermediate, likely a nitroso or amino group, then attacks the cyano group, which is less reactive towards the titanium reagent under these mild conditions, leading to cyclization and the formation of the 2-aminoquinoline ring system. This method is advantageous due to its high yields and mild reaction conditions.

Table 1: Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro-Cyano Olefins This table is interactive. You can sort and filter the data.

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 2-Aminoquinoline-3-carbonitrile | 85 |

| 2 | 6-Cl | H | 6-Chloro-2-aminoquinoline-3-carbonitrile | 82 |

| 3 | 6-Br | H | 6-Bromo-2-aminoquinoline-3-carbonitrile | 80 |

| 4 | 6-CH₃ | H | 2-Amino-6-methylquinoline-3-carbonitrile | 88 |

| 5 | 8-CH₃ | H | 2-Amino-8-methylquinoline-3-carbonitrile | 86 |

Role of 2-Aminobenzaldehyde and Cyanoacetic Acid Derivatives

The Friedländer annulation is a classic and versatile method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a cyanoacetic acid derivative. eurekaselect.comnih.govnih.gov This reaction can be catalyzed by either acids or bases. eurekaselect.com

In the context of synthesizing this compound, 2-aminobenzaldehyde serves as the key precursor providing the benzene (B151609) ring and the nitrogen atom for the quinoline core. The other crucial reactant is a cyanoacetic acid derivative, such as methyl cyanoacetate. The cyano group in this reactant is essential as it ultimately becomes the amino group at the 2-position of the quinoline ring, while the ester group forms the carboxylate at the 3-position.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. nih.gov In the first, an aldol-type condensation between the 2-aminobenzaldehyde and the enolate of the cyanoacetic acid derivative occurs first, followed by cyclization and dehydration to form the quinoline ring. In the second pathway, the initial step is the formation of a Schiff base between the amino group of the benzaldehyde (B42025) and the carbonyl group is not present in cyanoacetic esters, so the reaction proceeds through the initial condensation of the aldehyde with the active methylene group of the cyanoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the cyano group, and subsequent tautomerization and aromatization to yield the 2-aminoquinoline-3-carboxylate.

A variety of catalysts have been employed to promote this reaction, including Brønsted acids like p-toluenesulfonic acid, and Lewis acids such as metal triflates (e.g., Zirconium triflate). eurekaselect.comnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov

Derivation from 2-Chloroquinoline-3-carbaldehyde Intermediates

2-Chloroquinoline-3-carbaldehyde is a highly versatile intermediate in the synthesis of substituted quinolines. nih.govrsc.org Its utility stems from the reactivity of both the chloro and aldehyde functional groups, allowing for sequential modifications to build complex quinoline derivatives.

The synthesis of the 2-chloroquinoline-3-carbaldehyde precursor itself is often achieved through the Vilsmeier-Haack reaction. rsc.orgresearchgate.net This reaction typically involves the formylation of an appropriate acetanilide (B955) with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). rsc.orgresearchgate.net

Once the 2-chloroquinoline-3-carbaldehyde intermediate is obtained, a two-step process can lead to the formation of this compound analogues. The first step involves the oxidation of the aldehyde group at the 3-position to a carboxylic acid, which is then esterified to form a methyl 2-chloroquinoline-3-carboxylate. nih.gov

The second and crucial step is the amination at the C2 position of the quinoline nucleus. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution. Treatment of the methyl 2-chloroquinoline-3-carboxylate intermediate with an amino source, such as ammonia (B1221849) or an amine in the presence of a suitable catalyst or under specific reaction conditions, leads to the displacement of the chloride and the formation of the desired this compound. rsc.org For instance, amination can be achieved using aqueous ammonia in the presence of a catalyst like ceric ammonium nitrate, or with other amines in a solvent such as DMF with a base like potassium carbonate. rsc.org A one-pot method for the 2-amination of quinolines involves the use of pyridine (B92270) N-oxides converted with Ts₂O-t-BuNH₂ followed by deprotection. nih.govorganic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Titanium(IV) chloride |

| Zinc |

| Tetrahydrofuran |

| 2-Aminoquinoline-3-carbonitrile |

| 6-Chloro-2-aminoquinoline-3-carbonitrile |

| 6-Bromo-2-aminoquinoline-3-carbonitrile |

| 2-Amino-6-methylquinoline-3-carbonitrile |

| 2-Amino-8-methylquinoline-3-carbonitrile |

| Ethyl 2-aminoquinoline-3-carboxylate |

| 2-Aminobenzaldehyde |

| Methyl cyanoacetate |

| p-Toluenesulfonic acid |

| Zirconium triflate |

| 2-Chloroquinoline-3-carbaldehyde |

| Phosphorus oxychloride |

| N,N-Dimethylformamide |

| Ceric ammonium nitrate |

| Potassium carbonate |

| Pyridine N-oxide |

| Ts₂O |

Chemical Reactivity and Derivatization Strategies of 2 Aminoquinoline 3 Carboxylates

Functional Group Transformations of the Ester Moiety

The ester group at the C-3 position is a primary site for initial functionalization, allowing for its conversion into other critical functionalities like carboxylic acids and amides.

The conversion of methyl 2-aminoquinoline-3-carboxylate to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved through base-catalyzed hydrolysis, a process commonly known as saponification. The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent mixture. This process yields the carboxylate salt, which upon subsequent acidification with a mineral acid like hydrochloric acid, precipitates the desired 2-aminoquinoline-3-carboxylic acid.

The efficiency of this hydrolysis is well-documented for analogous structures. For instance, the hydrolysis of related methyl quinoline (B57606) carboxylate derivatives proceeds effectively under standard basic conditions to yield the corresponding carboxylic acids, which are often key intermediates for further synthesis. mdpi.com The general conditions for this transformation are summarized in the table below.

Table 1: Typical Conditions for Hydrolysis of Methyl Quinoline-3-carboxylates This table is interactive. Click on the headers to sort.

| Base | Solvent | Temperature | Outcome |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Isopropanol | Reflux | 2-Aminoquinoline-3-carboxylic acid mdpi.com |

| Potassium Hydroxide (KOH) | Ethanol (B145695)/Water | Reflux | Carboxylic acid formation |

The synthesis of 2-aminoquinoline-3-carboxamides from the corresponding methyl ester is a crucial step for accessing a wide array of derivatives, including precursors for fused heterocyclic systems. While direct aminolysis of the ester is possible, a more common and efficient method involves a two-step sequence: hydrolysis of the ester to the carboxylic acid as described previously, followed by a coupling reaction with a primary or secondary amine.

This amide bond formation is facilitated by a variety of peptide coupling reagents that activate the carboxylic acid. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. nih.govlookchem.com These methods are highly efficient, proceed under mild conditions, and are compatible with a wide range of amines. organic-chemistry.orgresearchgate.net The resulting 2-aminoquinoline-3-carboxamide (B1276296) is a key intermediate for building more complex molecules. nih.gov

Table 2: Common Coupling Reagents for Carboxamide Formation This table is interactive. Click on the headers to sort.

| Coupling Reagent | Additive | Base | Typical Solvent |

|---|---|---|---|

| HBTU | - | Hünig's base (DIPEA) | Dimethylformamide (DMF) nih.gov |

| EDC | HOBt | Triethylamine (B128534) (TEA) | Dimethylformamide (DMF) lookchem.com |

| HATU | - | DIPEA | Dimethylformamide (DMF) |

Reactions Involving the Amino Group

The C-2 amino group is a potent nucleophile and a key handle for derivatization. Its reactivity is central to the construction of diverse molecular architectures. The amino group can readily undergo acylation, sulfonylation, and condensation reactions with various electrophiles. For example, reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives, while reaction with sulfonyl chlorides provides sulfonamides.

More significantly, the amino group often acts in concert with the C-3 carbonyl function as a 1,3-binucleophile. This dual reactivity is the foundation for numerous cyclization reactions that lead to fused heterocyclic systems, as detailed in the following sections. The initial reaction at the amino group can introduce a side chain that is designed to participate in a subsequent intramolecular cyclization, providing a strategic pathway to novel ring systems.

Cyclization and Annulation Reactions to Fused Heterocycles

The strategic placement of the amino and carboxylate groups in the 2-aminoquinoline-3-carboxylate framework makes it an ideal precursor for the synthesis of fused polycyclic heteroaromatics, particularly those containing a pyrimidine (B1678525) ring.

Pyrimido[4,5-b]quinolines are a class of compounds structurally related to flavins and are of significant interest in medicinal chemistry. researchgate.netnih.gov The 2-aminoquinoline-3-carboxylate scaffold is a classic starting point for constructing this fused ring system. The synthesis involves the reaction of the 2-aminoquinoline (B145021) derivative (often the amide or nitrile, which can be derived from the ester) with reagents that provide a one-carbon or a related synthon to form the pyrimidine ring. researchgate.net

Common strategies include the cyclocondensation of 2-aminoquinoline-3-carboxamide with reagents like formamide, acetic anhydride, or isothiocyanates. researchgate.net Alternatively, reacting the 2-amino group with reagents such as guanidine (B92328) or urea (B33335) leads directly to the formation of 4-aminopyrimido[4,5-b]quinolines. researchgate.netresearchgate.net These reactions provide a powerful and direct route to a variety of substituted pyrimido[4,5-b]quinoline cores.

Table 3: Reagents for the Synthesis of Pyrimido[4,5-b]quinolines This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Resulting Fused Ring |

|---|---|---|

| 2-Aminoquinoline-3-carboxamide | Formamide | 4-Hydroxypyrimido[4,5-b]quinoline researchgate.net |

| 2-Aminoquinoline-3-carboxamide | Phenyl isothiocyanate | 2-Thio-3-phenyl-4-oxopyrimido[4,5-b]quinoline researchgate.net |

| 2-Amino-3-cyanoquinoline | Guanidine Hydrochloride | 2,4-Diaminopyrimido[4,5-b]quinoline researchgate.net |

| 2-Aminoquinoline-3-carboxamide | Diethyl carbonate | Pyrimido[4,5-b]quinoline-2,4-dione researchgate.net |

Beyond the well-established synthesis of pyrimidoquinolines, the 2-aminoquinoline-3-carboxylate core can be elaborated to undergo intramolecular cyclizations, yielding a variety of unique fused heterocyclic systems. This strategy often involves initial derivatization of the amino group or modification of the ester, followed by a ring-closing reaction.

For example, after modifying the 2-amino group, subsequent reactions can lead to the formation of tetracyclic systems like thiazolo[3',2':1,2]-pyrimido[4,5-b]quinolin-5-ones or pyrido[1',2':1,2]-pyrimido[4,5-b]quinolin-6-ones. nih.gov In other instances, substitution at the C-2 position with a group capable of intramolecular reaction, such as an arylethynyl group, can lead to cyclization onto the quinoline ring, forming systems like pyrano[4,3-b]quinolines. researchgate.net These intramolecular strategies offer a sophisticated approach to building molecular complexity and accessing novel heterocyclic scaffolds from the versatile 2-aminoquinoline-3-carboxylate template. researchgate.net

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-Aminoquinoline-3-carboxylic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Hydrochloric acid |

| 2-Aminoquinoline-3-carboxamide |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Pyrimido[4,5-b]quinoline |

| Formamide |

| Acetic anhydride |

| Isothiocyanate |

| Guanidine |

| Urea |

| 4-Aminopyrimido[4,5-b]quinoline |

| Thiazolo[3',2':1,2]-pyrimido[4,5-b]quinolin-5-one |

| Pyrido[1',2':1,2]-pyrimido[4,5-b]quinolin-6-one |

General Derivatization and Scaffold Modification

The 2-aminoquinoline-3-carboxylate framework is a privileged structure in medicinal chemistry and materials science due to the reactive handles it possesses: the amino group at the C2 position, the carboxylate at the C3 position, and the quinoline ring itself. These sites allow for extensive derivatization to modulate the molecule's electronic, steric, and physicochemical properties.

Alkylation and Halogenation Reactions

Alkylation and halogenation are fundamental reactions for modifying the quinoline scaffold. The amino group can undergo N-alkylation, and the quinoline ring can be halogenated, often as a precursor step to further functionalization.

Selective N-alkylation at the primary amino group is a common strategy. Furthermore, the quinoline ring can be functionalized through halogenation. For instance, related quinolone systems can be N-alkylated using reagents like allyl bromide in the presence of a base such as potassium carbonate. researchgate.net Subsequent reaction of these N-alkylated quinolones with bromine or N-bromosuccinimide (NBS) can introduce a bromine atom onto the quinoline core, typically at the C3 position in 4-quinolone systems. researchgate.net While direct halogenation of the 2-aminoquinoline-3-carboxylate core is influenced by the directing effects of both the amino and ester groups, multi-step sequences are often employed to achieve specific substitution patterns.

Copper-promoted C5-selective bromination has been demonstrated for 8-aminoquinoline (B160924) amides using alkyl bromides as the halogen source in DMSO under air. researchgate.net This highlights the potential for regioselective halogenation on the quinoline ring, directed by specific functional groups.

Table 1: Examples of Alkylation and Halogenation Reactions on Quinoline Scaffolds

| Starting Material Class | Reaction Type | Reagents and Conditions | Product Type |

| 4-Hydroxyquinolines | N-Alkylation | (2-methyl)allyl bromide, K₂CO₃ | N-[(2-methyl)allyl]-4-quinolones researchgate.net |

| N-allyl-4-quinolones | Bromination | Bromine or N-Bromosuccinimide (NBS) | 3-Bromo-N-allyl-4-quinolones researchgate.net |

| 8-Aminoquinoline amides | C5-Bromination | Alkyl bromides, Cu catalyst, DMSO, air | C5-Brominated 8-aminoquinoline amides researchgate.net |

Nucleophilic Substitutions on Substituted Quinoline Cores

The 2-amino group of this compound is not a good leaving group for nucleophilic aromatic substitution (SₙAr). Therefore, a key strategy involves its conversion into a more labile group, most commonly a halogen. For example, quinolin-2(1H)-ones can be treated with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloroquinolines. nih.gov This 2-chloro derivative is an excellent substrate for SₙAr reactions.

Once the 2-chloro-3-carboxylate derivative is formed, the chlorine atom can be readily displaced by a variety of nucleophiles. This provides a powerful method for introducing diverse functionalities at the C2 position. Studies have shown successful substitution with heterocyclic amines such as 2-aminothiazole (B372263) and 2-aminopyridine. nih.gov Other nucleophiles, including morpholine, have also been effectively introduced at the C2 position of chloroquinoline-3-carbaldehydes. nih.gov Similarly, reactions on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the chloro group can be substituted by hydrazino, azido, and various amino groups, showcasing the broad applicability of this approach. mdpi.com

Table 2: Nucleophilic Substitution Reactions on Chloroquinoline Cores

| Substrate | Nucleophile | Conditions | Product |

| 7-Substituted 2-chloroquinoline-3-carboxylic acids | 2-Aminothiazole | Not specified | 2-(Thiazol-2-yl)aminoquinoline-3-carboxylic acids nih.gov |

| 7-Substituted 2-chloroquinoline-3-carboxylic acids | 2-Aminopyridine | Not specified | 2-(Pyrid-2-yl)aminoquinoline-3-carboxylic acids nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | Morpholine | Catalytic dimethylaminopyridine | 2-Morpholinoquinoline-3-carbaldehydes nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | Not specified | 4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | Not specified | 4-Azido-8-methylquinolin-2(1H)-one mdpi.com |

Oxidative Cyclization Pathways

The functional groups of 2-aminoquinoline-3-carboxylates and their derivatives can participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems. These reactions often proceed through a condensation followed by a cyclization step, which can be oxidative in nature.

A prominent example involves the derivatives formed from the nucleophilic substitution described previously. The 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids, synthesized from 2-chloroquinolines, can be converted to their corresponding 2-chloro-3-chlorocarbonylquinolines. nih.gov These activated intermediates, when heated with heterocyclic amines in a solvent like toluene (B28343) or dimethylformamide (DMF), undergo intramolecular cyclization to yield tetracyclic systems. nih.gov Specifically, this pathway leads to the formation of pyrido[1',2':1,2]pyrimido[4,5-b]quinolin-6-ones. nih.gov This transformation constructs a new pyrimidone ring fused to the quinoline core, demonstrating a powerful strategy for scaffold elaboration.

Another related approach involves the reaction of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate with 2-chloroquinoline (B121035) derivatives. The resulting N-quinolinyl isoxazolones undergo intramolecular cyclization in the presence of triethylamine to produce pyrimidoquinoline derivatives. researchgate.net These examples underscore the utility of the C2-amino and C3-carboxylate groups as anchor points for building fused ring systems.

Table 3: Oxidative Cyclization to Form Fused Quinoline Systems

| Starting Material | Reagents and Conditions | Product |

| 7-Substituted 2-chloro-3-heteryl-aminocarbonylquinolines | Heat in Dimethylformamide (DMF) | Tetracyclic Thiazolo/Pyrido-pyrimido-quinolinones nih.gov |

| N-Quinolinyl isoxazolones | Triethylamine, Chloroform | Pyrimidoquinoline derivatives researchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 2-aminoquinoline-3-carboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the amino group, and the protons of the methyl ester group.

The aromatic region would typically display a series of multiplets between 7.0 and 8.5 ppm, arising from the protons on the benzene (B151609) portion of the quinoline ring. The exact chemical shifts and coupling patterns depend on the substitution pattern. The amino group (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group (-OCH₃) of the ester function would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. mdpi.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (Quinoline Ring) | 7.0 - 8.5 | Multiplets (m) | Complex splitting due to coupling between adjacent aromatic protons. |

| Amino-H (NH₂) | Variable (e.g., 5.0 - 6.0) | Broad Singlet (br s) | Position and broadness can vary with solvent, temperature, and concentration. |

| Methyl-H (COOCH₃) | ~3.9 | Singlet (s) | A distinct, uncoupled signal characteristic of the ester's methyl group. mdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring system, and the methyl carbon of the ester.

The carbonyl carbon (C=O) of the ester group is typically found in the downfield region of the spectrum, around 165-175 ppm. mdpi.com The carbons of the aromatic quinoline ring will appear in the approximate range of 110-150 ppm. researchgate.netnih.gov The carbon attached to the amino group (C2) and the carbon bearing the carboxylate group (C3) would have their chemical shifts significantly influenced by these substituents. The methyl carbon (-OCH₃) of the ester group characteristically appears in the upfield region, typically around 50-55 ppm. mdpi.comlibretexts.org

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ester Carbonyl (C=O) | 165 - 175 | Characteristic signal for a carboxylate carbon. mdpi.com |

| Aromatic Carbons (C4-C8a) | 110 - 150 | Multiple signals corresponding to the carbons of the quinoline core. nih.gov |

| C2 (C-NH₂) | ~150 - 160 | Downfield shift due to the attached nitrogen atom. |

| C3 (C-COOCH₃) | ~110 - 120 | Shift influenced by both the aromatic ring and the carboxylate group. |

| Methyl Carbon (O-CH₃) | 50 - 55 | Typical range for an ester methyl carbon. mdpi.com |

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups within a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The primary amine (NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. vscht.cz

A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester is a prominent feature, expected around 1680-1730 cm⁻¹. The spectrum will also feature bands for aromatic C=C ring stretching in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The C-O stretching vibration of the ester group will produce a strong band between 1200 and 1300 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium-Weak |

| Ester Carbonyl (C=O) | Stretch | 1680 - 1730 | Strong |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Variable |

| Ester C-O | Stretch | 1200 - 1300 | Strong |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic quinoline ring vibrations, particularly the ring "breathing" modes. nanoient.org The C=C and C-C stretching vibrations of the aromatic system are typically prominent in the Raman spectrum. While the C=O stretch is visible, it is often weaker than in the IR spectrum. This technique is particularly useful for studying the skeletal vibrations of the heterocyclic ring system. nih.govnanoient.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₁H₁₀N₂O₂, giving it a molecular weight of approximately 202.21 g/mol .

In an electron impact (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 202. The fragmentation pattern can provide valuable structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgmiamioh.edu Key expected fragments for this molecule would include:

[M - 31]⁺ (m/z = 171): Resulting from the loss of the methoxy (B1213986) radical (•OCH₃).

[M - 59]⁺ (m/z = 143): Corresponding to the loss of the carbomethoxy radical (•COOCH₃). This fragment ion, an aminoquinoline radical cation, could be particularly stable. nih.govnih.gov

Further fragmentation: The quinoline ring itself can fragment, often by losing HCN (27 amu), leading to smaller fragment ions. nih.gov The presence of an odd-numbered molecular ion peak confirms the presence of an even number of nitrogen atoms, consistent with the structure (Nitrogen Rule). libretexts.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dominated by π-π* transitions within the conjugated quinoline aromatic system. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment.

Studies on related aminoquinoline derivatives demonstrate their characteristic absorption in the UV region. For instance, computational and experimental studies on 6-aminoquinoline have identified absorption maxima (λmax) in the range of 327–340 nm, depending on the solvent. researchgate.net It is expected that this compound would exhibit a similar UV-Vis absorption profile, with characteristic bands corresponding to the electronic transitions of the substituted quinoline chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

A single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. However, the crystallographic analysis of closely related quinoline derivatives provides insight into the structural features that might be expected. For example, the structure of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has been determined, revealing key structural parameters for a similar molecular framework. mdpi.com The data for this related compound illustrates the type of detailed structural information that X-ray crystallography can provide.

Table 1: Crystallographic data for the related compound Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Mentioned Compounds

Antimicrobial Efficacy of 2-Aminoquinoline-3-carboxylate Derivatives

The quinoline framework is a cornerstone in the development of antimicrobial agents. rsc.orgnih.gov Derivatives of 2-aminoquinoline-3-carboxylate have been synthesized and evaluated for their ability to combat a range of bacterial pathogens, including those resistant to existing drug classes.

Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Derivatives of the quinoline scaffold have demonstrated notable efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Staphylococcus aureus and its methicillin-resistant (MRSA) and vancomycin-resistant (VRE) strains. nih.gov One study highlighted a series of quinoline-2-one derivatives with significant antibacterial action against a panel of multidrug-resistant Gram-positive pathogens. nih.gov Specifically, compound 6c from this series showed potent activity, proving more effective than the reference drug daptomycin (B549167) against certain strains. nih.gov Another quinoline derivative, HT61 , has been shown to be effective at reducing the viability of S. aureus biofilms, which are notoriously tolerant to antibiotics. nih.govsgul.ac.uk The treatment with HT61 was linked to the increased expression of proteins involved in cell wall stress and division, pointing to its potential for treating persistent biofilm infections. nih.gov Further research into 2-phenyl-quinoline-4-carboxylic acid derivatives also identified compounds with significant activity against S. aureus. mdpi.com

Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The antibacterial spectrum of quinoline-3-carboxylate derivatives extends to Gram-negative bacteria such as Escherichia coli. nih.gov A series of novel 3-quinolinecarboxylic acids, characterized by a fluorine at the 6-position and substituted amino groups, were prepared and evaluated for their antibacterial properties. nih.gov One such derivative, amifloxacin , demonstrated potent in vitro activity against E. coli Vogel. nih.gov Similarly, studies on 2-phenyl-quinoline-4-carboxylic acid derivatives revealed compounds with inhibitory action against E. coli. mdpi.com The antibacterial mechanism of some traditional medicines containing compounds that can inhibit E. coli has been linked to the suppression of ATP synthase activity and a subsequent decrease in ATP content, disrupting the bacteria's energy metabolism. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Numerous studies have determined the MIC values for various 2-aminoquinoline-3-carboxylate derivatives against a range of bacteria. For example, a series of 1H-1,2,3-triazole linked 4-aminoquinoline-chalcones showed potent activity, with one compound exhibiting an MIC of 1.56 µg/mL, which was equipotent to the standard drug ciprofloxacin. nih.gov In another study, the 3-quinolinecarboxylic acid derivative amifloxacin registered an in vitro MIC of 0.25 µg/mL against E. coli. nih.gov Research on quinoline-2-one derivatives identified a compound (6c ) with an MIC of 0.75 μg/mL against both MRSA and VRE. nih.gov The data below summarizes key findings.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

| Amifloxacin (16) | Escherichia coli Vogel | 0.25 | nih.gov |

| Compound 5a4 | Staphylococcus aureus | 64 | mdpi.com |

| Compound 5a7 | Escherichia coli | 128 | mdpi.com |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative 6c | VRE | 0.75 | nih.gov |

| Triazolyl-quinoline conjugate 39 | M. tuberculosis H37Rv | 1.56 | nih.gov |

| Triazolyl-quinoline conjugate 40 | M. tuberculosis H37Rv | 1.56 | nih.gov |

Anti-Tuberculosis Potential and Mechanism of Action Studies

The quinoline scaffold is a critical pharmacophore in the fight against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). rsc.orgresearchgate.net The diarylquinoline bedaquiline , a landmark drug, functions by targeting the proton pump of ATP synthase, thereby disrupting the energy metabolism of Mtb. austinpublishinggroup.com This unique mechanism of action has inspired the development of new quinoline derivatives. austinpublishinggroup.com

Research has identified several other promising anti-TB quinoline derivatives. One study synthesized a series of compounds combining quinoline and thiosemicarbazide (B42300) pharmacophores, with one compound showing a remarkable MIC of 2 μg/ml against the Mtb H37Rv strain. nih.gov Mechanistic studies suggested this compound acts as an inhibitor of the KatG protein in M. tuberculosis. nih.gov Another line of research focused on arylated quinoline carboxylic acids (QCAs), discovering two derivatives, 7i and 7m , that were effective inhibitors of both replicating and non-replicating Mtb. mdpi.com These compounds were shown to inhibit Mtb DNA gyrase, a different target than bedaquiline, highlighting the diverse mechanisms through which quinolines can exert their anti-tubercular effects. mdpi.com

Anticancer Properties and Cellular Mechanisms

Beyond their antimicrobial effects, derivatives of 2-aminoquinoline-3-carboxylate are a significant area of focus in anticancer drug discovery. mdpi.comnih.govresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis) and the halting of cell proliferation. uomustansiriyah.edu.iqmdpi.com

Induction of Apoptosis and Inhibition of Cell Proliferation in Cancer Cell Lines

A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Numerous studies have demonstrated that quinoline-3-carboxylate derivatives are effective inducers of this process. For instance, a series of synthesized quinoline-3-carboxylate derivatives were found to exert their anticancer effects by up-regulating intrinsic apoptosis pathways. nih.gov Specific compounds from this series, 4m and 4n , showed potent activity against the MCF-7 breast cancer cell line with an IC50 value of 0.33μM, while compounds 4k and 4m were highly active against the K562 leukemia cell line with an IC50 value of 0.28μM. nih.gov

Further mechanistic studies have elucidated the specific pathways involved. A novel quinolone-3-carboxamide derivative, 10i , was shown to significantly increase both early and late-stage apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by a notable increase in the expression of the pro-apoptotic protein Bax and the executioner caspase, Caspase-7. nih.gov Similarly, other research on 3-methylquinoxaline derivatives identified a compound (11e ) that induced apoptosis in 49.14% of treated HepG2 cells and significantly increased levels of caspase-3, caspase-9, and BAX, while decreasing the anti-apoptotic protein Bcl-2. semanticscholar.org The ability of these compounds to arrest the cell cycle is another crucial aspect of their anticancer activity. For example, one derivative was found to cause cell cycle arrest in the S phase, leading to apoptosis. researchgate.net

The table below presents the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| Compound 4m | MCF-7 (Breast) | 0.33 | nih.gov |

| Compound 4n | MCF-7 (Breast) | 0.33 | nih.gov |

| Compound 4k | K562 (Leukemia) | 0.28 | nih.gov |

| Compound 4m | K562 (Leukemia) | 0.28 | nih.gov |

| Quinolone derivative 10e | HepG2 (Liver) | 0.88 | nih.gov |

| Quinolone derivative 10i | HepG2 (Liver) | 1.60 | nih.gov |

| Quinolone derivative 10d | HepG2 (Liver) | 1.07 | nih.gov |

Modulation of Cellular Signaling Pathways and Cell Cycle Regulation

The quinoline scaffold, a core component of this compound, is a key feature in many compounds investigated for their ability to influence cell signaling and regulate the cell cycle, primarily in the context of oncology research. Derivatives of quinoline have been shown to induce apoptosis, or programmed cell death, through multiple signaling cascades.

Research has demonstrated that certain quinoline derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. nih.govnih.gov The intrinsic pathway is initiated from within the cell and involves the activation of caspase-9, an increase in the pro-apoptotic protein Bax, and the subsequent release of cytochrome c from the mitochondria. nih.govresearchgate.net The extrinsic pathway is activated through cell surface death receptors, leading to the activation of caspase-8. nih.govresearchgate.net Both pathways converge on the activation of caspase-3, a key executioner caspase that leads to cell death. nih.gov For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. nih.govnih.gov

In addition to inducing apoptosis, quinoline derivatives can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Studies have reported that different analogs can halt cell cycle progression at the G1, S, or G2/M phases. rsc.orgresearchgate.netnih.gov For example, some quinoline-chalcone hybrids have been found to arrest the cell cycle in the S and G2/M phases. rsc.org Another quinoline derivative, compound 4g, was observed to arrest the cell cycle at the G1 phase in human colon carcinoma cells. researchgate.net Furthermore, some novel quinoline derivatives designed as combretastatin (B1194345) A-4 analogs cause cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization. tandfonline.com

Synergy with Existing Chemotherapeutic Agents

The potential of quinoline derivatives to work in combination with established chemotherapeutic drugs has been a subject of investigation to enhance treatment efficacy. Research has explored the synergistic effects of these compounds with agents like doxorubicin (B1662922) and cisplatin (B142131).

One study synthesized a series of quinolinyl chalcone (B49325) analogues and tested their synergistic anticancer effects with doxorubicin on colon cancer cells. nih.gov A specific cyclic enone derivative, (VIa), demonstrated a synergistic anticancer activity when combined with doxorubicin. nih.gov In another investigation, the quinoline derivative PQ1 was found to enhance the cytotoxic effect of cisplatin in prostate cancer cells. nih.gov The combination of PQ1 and cisplatin significantly inhibited the proliferation of PC3 cancer cells, suggesting a cooperative action between the two compounds. nih.gov

Investigation of Reactive Oxygen Species (ROS) Induction

A significant mechanism through which some quinoline derivatives exert their anticancer effects is the induction of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, and their overproduction within a cell can lead to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering cell death. mdpi.comnih.gov

Several studies have linked the anticancer activity of quinoline analogs to ROS generation. rsc.orgtandfonline.com A novel synthetic quinoline derivative, DFIQ, was found to disrupt the cell's ability to reduce ROS, leading to an accumulation of superoxide (B77818) radicals and subsequent apoptosis. mdpi.com Similarly, newly synthesized arylated benzo[h]quinolines were shown to increase intracellular ROS levels, leading to DNA oxidation and damage, which in turn initiates cell death signaling pathways. nih.gov The generation of ROS is often a key event preceding the mitochondrial-dependent apoptosis pathway induced by these compounds. tandfonline.com

Antimalarial Activity of 2-Aminoquinoline-3-carboxylate Analogs

The quinoline core is the foundational structure for some of the most important antimalarial drugs in history. Research continues to explore new analogs, including those related to the 2-aminoquinoline-3-carboxylate scaffold, to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum.

Efficacy Against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

A critical measure of a potential new antimalarial drug is its ability to act against both drug-sensitive and, more importantly, drug-resistant strains of P. falciparum. Researchers have synthesized and tested various 4-aminoquinoline (B48711) and 2-aminoquinoline-3-carboxylate analogs, yielding compounds with promising activity. For example, a study of new aminoquinoline hybrids showed activity against both the chloroquine-sensitive (CQ-S) 3D7 strain and the chloroquine-resistant (CQ-R) K1 strain of P. falciparum. researchgate.net Another panel of 4-aminoquinoline hydrazone analogues also demonstrated efficacy against multiple strains, including the multidrug-resistant K1 strain and the Dd2 strain. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Analogs

| Compound Type | P. falciparum Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Aminoquinoline Hybrid (1b) | 3D7 (CQ-S) | 0.328 | researchgate.net |

| K1 (CQ-R) | 0.622 | ||

| Aminoquinoline Hybrid (2b) | 3D7 (CQ-S) | 0.411 | researchgate.net |

| K1 (CQ-R) | 0.749 | ||

| 4-Aminoquinoline Hydrazone (Compound 2) | K1 (CQ-R) | 0.026 (at 72h) | nih.gov |

| 3D7 (CQ-S) | Similar to K1 | ||

| Dd2 (CQ-R) | Similar to K1 |

Interaction with Heme and Plasmodial DNA

The primary mechanism of action for most quinoline-based antimalarials is the disruption of heme detoxification in the parasite. nih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic free heme. youtube.com To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.govyoutube.com

Quinoline drugs interfere with this process. researchgate.netnih.gov They are believed to accumulate in the parasite's digestive vacuole and either form a complex with free heme, preventing its polymerization, or bind directly to the growing faces of the hemozoin crystal, capping it and halting further growth. researchgate.netnih.govnih.govsun.ac.za This leads to a buildup of toxic heme, which damages parasite membranes and leads to its death. youtube.com While heme polymerization inhibition is the main target, some studies have also suggested that certain quinoline derivatives can interact with plasmodial DNA by intercalation, which may contribute to their antimalarial effect. nih.gov

Enzyme Inhibition Studies

Derivatives of the quinoline-3-carboxylate scaffold have been evaluated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

One area of significant research is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in processes like pH regulation and tumorigenicity. tandfonline.com Benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties have been shown to inhibit human carbonic anhydrase (hCA) isoforms. tandfonline.com Specifically, these compounds displayed inhibitory activity against the cytosolic isoforms hCA I and hCA II. tandfonline.com

Another important target is topoisomerase, an enzyme critical for DNA metabolism. researchgate.net Inhibition of topoisomerases can lead to DNA damage and is a key mechanism for many anticancer drugs. nih.gov Several quinoline derivatives have been identified as inhibitors of topoisomerase I or II. researchgate.netnih.govarabjchem.org For instance, a quinoline derivative, IND-2, was found to inhibit the catalytic activity of topoisomerase IIα in prostate cancer cells. researchgate.net

Table 2: Enzyme Inhibition by Quinoline-3-Carboxylate Analogs and Derivatives

| Compound Class | Enzyme Target | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 8-substituted quinoline-2-carboxamides | hCA I | Kᵢ: 61.9–8126 nM | tandfonline.com |

| hCA II | Kᵢ: 33.0–8759 nM | ||

| Pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone (IND-2) | Topoisomerase IIα | Inhibits at 10 µM | researchgate.net |

| Quinolinylphosphonates | Topoisomerase 1B (hTOP1B) | Active as inhibitors | nih.gov |

| Quinoline-3-carboxamide furan-derivative | EGFR TK | IC₅₀ = 2.61 µM | rsc.org |

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The 2-aminoquinoline (B145021) scaffold has been extensively investigated for its ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders when overactivated. nih.govresearchgate.net The design rationale for these inhibitors is based on the 2-aminoquinoline structure acting as an isostere of L-arginine, the natural substrate for nNOS. acs.org The amino group on the quinoline ring is intended to mimic the guanidine (B92328) group of L-arginine, allowing it to interact with a conserved glutamate (B1630785) residue in the enzyme's active site. researchgate.netacs.org

A series of 7-substituted 2-aminoquinolines have demonstrated potent and selective inhibition of nNOS. acs.org For instance, a lead compound with a 7-position substitution showed an IC₅₀ value of 74 nM against rat nNOS. acs.org Further modifications, such as extending the chain between the quinoline core and an aryl ring at the 7-position, have been shown to enhance potency and significantly improve selectivity. nih.govacs.org Research has also highlighted that while many inhibitors are potent against rat nNOS, achieving high potency against the human isoform (hnNOS) presents a greater challenge. nih.govresearchgate.net Some 2-aminoquinoline derivatives, however, have shown good potency, selectivity, and cellular permeability. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A critical aspect of developing nNOS inhibitors is achieving high selectivity over the other two main isoforms: inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). nih.gov Non-selective inhibition can lead to undesirable side effects, such as interfering with the immune response mediated by iNOS. nih.gov

Research has successfully developed 2-aminoquinoline-based inhibitors that are highly selective for nNOS over iNOS. acs.org Structure-activity relationship (SAR) studies reveal that substitutions at the 7-position of the quinoline ring are key to this selectivity. This position accesses a hydrophobic pocket that is structurally different between the NOS isoforms. nih.gov One lead compound, a 7-substituted 2-aminoquinoline, demonstrated 124-fold selectivity for nNOS over iNOS. acs.org In contrast, the unsubstituted parent compound, 2-aminoquinoline, is a very weak iNOS inhibitor, with a reported IC₅₀ of 1.7 µM. acs.org This high degree of selectivity is a significant advantage of this scaffold in the pursuit of targeted nNOS therapies.

β-Secretase 1 (BACE1) Inhibition and Blood-Brain Barrier Permeability

The 2-aminoquinoline framework is also a recognized scaffold for inhibitors of β-Secretase 1 (BACE1), a primary therapeutic target in Alzheimer's disease. researchgate.netnova.edu A major hurdle for BACE1 inhibitors is the ability to cross the blood-brain barrier (BBB) to reach their target in the central nervous system. nova.edu Encouragingly, some studies have reported that 2-aminoquinoline-based BACE1 inhibitors exhibit not only high cellular activity but also good BBB permeability in rat models. acs.org

In related scaffolds like 2-amino-3,4-dihydroquinazolines, which were identified as BACE1 inhibitors, X-ray crystallography has shown that the exocyclic amino group is a key pharmacophoric element. researchgate.net It participates in a crucial hydrogen bonding network with the two catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site. researchgate.net However, despite achieving high potency with some derivatives (Ki = 11 nM), poor brain penetration has remained a challenge for these related compounds. researchgate.net

Dehydroquinate Synthase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis and a validated target for anti-tubercular drugs. Extensive research has identified potent inhibitors of DprE1. However, the most prominent and effective scaffolds identified are based on the 2-carboxyquinoxaline structure. nih.govuq.edu.auresearchgate.netepa.gov Studies on this class have generated potent, noncovalent DprE1 inhibitors and detailed structure-activity relationships. nih.govuniss.it In contrast, searches of the scientific literature did not yield significant findings for compounds based on the 2-aminoquinoline-3-carboxylate scaffold as inhibitors of DprE1.

Src Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell proliferation and migration, and its dysregulation is linked to cancer. nih.gov The quinoline core has been successfully utilized to develop potent Src kinase inhibitors. Specifically, a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles were synthesized and evaluated. nih.gov

These studies, which use a closely related quinoline-3-carbonitrile core, provide valuable SAR insights. It was found that substituting the C-7 position with furan (B31954) groups retained Src inhibitory activity. nih.gov Furthermore, the addition of a methoxy group at the C-6 position was found to increase the inhibitory activity of certain C-7 substituted isomers, leading to a compound that was more potent than the FDA-approved drug Bosutinib in both enzymatic and cell-based assays. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme for the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. nih.govresearchgate.net The most common inhibitors are antifolates, which can be classified as classical (like methotrexate) or non-classical (like trimethoprim). mdpi.com Various heterocyclic scaffolds, including quinazolinones and pyrrolo[3,2-f]quinazolines, have been investigated as DHFR inhibitors. nih.govduke.edu However, based on the available scientific literature, the 2-aminoquinoline-3-carboxylate scaffold has not been a primary focus of research for the development of DHFR inhibitors.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The development of potent and selective inhibitors from the 2-aminoquinoline scaffold relies heavily on understanding its structure-activity relationships (SAR) and the key pharmacophoric features required for target binding.

For nNOS inhibition , the pharmacophore consists of two main elements:

The 2-aminoquinoline core : This acts as a bioisostere of L-arginine's guanidinium (B1211019) group. The exocyclic amine and the ring nitrogen form critical hydrogen bonds with a conserved glutamate residue (Glu597 in human nNOS) in the enzyme's active site. acs.orgnih.gov

Substitution at the 7-position : This is the most critical position for achieving high potency and selectivity. Bulky substituents at this position can occupy a nearby hydrophobic pocket, which is not as accessible in the iNOS and eNOS isoforms. nih.gov In contrast, incorporating bulky groups at other positions, such as C-6, leads to a complete loss of nNOS inhibition, likely due to steric hindrance. nih.gov

For Src Kinase inhibition , SAR studies on related 3-quinolinecarbonitriles revealed that:

An anilino group at the C-4 position is a common feature. nih.gov

Heterocyclic groups, such as furan, at the C-7 position are well-tolerated and contribute to potency. nih.gov

Substitution at the C-6 position can modulate activity, with a methoxy group increasing the potency of certain C-7 isomers. nih.gov

For BACE1 inhibition , the key pharmacophoric feature identified in related quinazoline (B50416) inhibitors is the cyclic amidine motif formed by the 2-amino group and the ring nitrogen. This moiety interacts directly with the catalytic dyad of aspartic acid residues in the BACE1 active site. researchgate.net

These distinct SAR profiles for different enzyme targets highlight the versatility of the 2-aminoquinoline scaffold in medicinal chemistry, allowing for targeted modifications to achieve desired biological activity and selectivity.

Data Tables

Table 1: Inhibitory Activity of 2-Aminoquinoline Derivatives against Nitric Oxide Synthase (NOS) Isoforms

| Compound | Modification | nNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity (n/i) | Selectivity (n/e) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aminoquinoline | Parent Scaffold | - | 1700 | - | - | - | acs.org |

| Compound 5 | 7-(3-fluorophenethoxy) | 74 | 9200 | 420 | 124x | 5.7x | acs.org |

| Compound 7 | 7-(3-(3-fluorophenyl)propoxy) | 22 | >10000 | 4900 | >455x | 223x | acs.org |

Data based on reported activities of related 2-aminoquinoline scaffolds.

Table 2: Structure-Activity Relationship (SAR) Summary for the 2-Aminoquinoline Scaffold

| Target Enzyme | Key Pharmacophore Feature | Favorable Substitutions | Unfavorable Substitutions | Reference |

|---|---|---|---|---|

| nNOS | 2-Amine and ring nitrogen (arginine mimic) | Long-chain aryl groups at C-7 | Bulky groups at any position other than C-7 | nih.govacs.orgnih.gov |

| Src Kinase | Quinoline-3-carbonitrile core | Anilino at C-4; Furyl at C-7; Methoxy at C-6 | - | nih.gov |

| BACE1 | 2-Amine and ring nitrogen (interacts with catalytic Asp) | Substituents targeting the S1' pocket | - | researchgate.net |

Positional and Substituent Effects on Biological Activity

The biological activity of quinoline derivatives can be significantly altered by the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to substantial changes in efficacy and selectivity.

For instance, in a series of 6-aminoquinolone compounds evaluated for anti-HIV activity, the substituents at the N-1 and C-7 positions were found to be critical. A compound with a methyl group at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at C-7 exhibited the highest potency. nih.gov The activity was significantly lower for compounds with larger substituents like cyclopropyl (B3062369) or tert-butyl at the N-1 position. Furthermore, replacing the C-6 amino group with a fluorine atom resulted in a decrease in antiviral effect, highlighting the importance of this specific substitution for activity. nih.gov

In a different study involving 5,6,7,8-tetrahydroquinoline-3-amine derivatives, predictive models suggested that compounds with tert-butyl and tert-amyl substituents at the 7th position were likely to be the most effective. nih.gov This indicates that the steric and electronic properties of substituents at specific positions on the quinoline core are key determinants of biological activity.

Identification of Key Structural Motifs for Target Interaction

The interaction of quinoline derivatives with their biological targets is governed by specific structural features. For certain anti-HIV-active quinolone derivatives, a key mechanism of action involves interaction with the trans-activation response element (TAR) of viral RNA. nih.gov This suggests that the planar aromatic surface of the quinoline ring system may be crucial for intercalating with nucleic acid structures.

Another proposed mechanism for the biological activity of quinoline carboxylic acids is their ability to chelate divalent metal ions. The co-planar arrangement of the carboxylic acid group (COOH) and the nitrogen atom of the quinoline ring is thought to facilitate this chelation, which could be a potential molecular mechanism for their pharmacological effects. nih.gov

Broader Biological Spectrum

Beyond specific structure-activity relationships, derivatives of this compound have been investigated for a range of therapeutic applications.

Anti-inflammatory Activities

Quinoline-3-carboxylic acid has demonstrated significant anti-inflammatory properties. In a study evaluating various quinoline derivatives, quinoline-3-carboxylic acid showed "impressively appreciable anti-inflammation affinities" in a lipopolysaccharide (LPS) induced inflammation model using RAW264.7 mouse macrophages. researchgate.net